2-(Difluoromethoxy)-5-methylaniline 2-(Difluoromethoxy)-5-methylaniline
Brand Name: Vulcanchem
CAS No.: 832739-40-9
VCID: VC2357977
InChI: InChI=1S/C8H9F2NO/c1-5-2-3-7(6(11)4-5)12-8(9)10/h2-4,8H,11H2,1H3
SMILES: CC1=CC(=C(C=C1)OC(F)F)N
Molecular Formula: C8H9F2NO
Molecular Weight: 173.16 g/mol

2-(Difluoromethoxy)-5-methylaniline

CAS No.: 832739-40-9

Cat. No.: VC2357977

Molecular Formula: C8H9F2NO

Molecular Weight: 173.16 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-5-methylaniline - 832739-40-9

Specification

CAS No. 832739-40-9
Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
IUPAC Name 2-(difluoromethoxy)-5-methylaniline
Standard InChI InChI=1S/C8H9F2NO/c1-5-2-3-7(6(11)4-5)12-8(9)10/h2-4,8H,11H2,1H3
Standard InChI Key IKGVZZIMSLQACZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC(F)F)N
Canonical SMILES CC1=CC(=C(C=C1)OC(F)F)N

Introduction

Chemical Identity and Structure

2-(Difluoromethoxy)-5-methylaniline belongs to the class of fluorinated aromatic amines. Its structure consists of a benzene ring with three key substituents: an amine group (-NH₂) at position 1, a difluoromethoxy group (-OCHF₂) at position 2, and a methyl group (-CH₃) at position 5.

Identification Parameters

The compound is uniquely identified through various chemical identifiers as shown in Table 1:

ParameterValue
CAS Number832739-40-9
Molecular FormulaC₈H₉F₂NO
Molecular Weight173.16 g/mol
IUPAC Name2-(difluoromethoxy)-5-methylaniline
InChIInChI=1S/C8H9F2NO/c1-5-2-3-7(6(11)4-5)12-8(9)10/h2-4,8H,11H2,1H3
InChI KeyIKGVZZIMSLQACZ-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)OC(F)F)N

Table 1: Chemical identifiers of 2-(Difluoromethoxy)-5-methylaniline

Synonyms

The compound is known by several synonyms in chemical databases and literature:

  • 2-(Difluoromethoxy)-5-methylbenzenamine

  • 2-Difluoromethoxy-5-methyl-phenylamine

  • Benzenamine, 2-(difluoromethoxy)-5-methyl-

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(Difluoromethoxy)-5-methylaniline is essential for its handling, storage, and application in research and industrial processes.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateSolid (typically a light-colored powder)
Density1.208 g/cm³
Boiling Point231.4°C at 760 mmHg
Melting PointNot available in literature
Flash Point93.7°C
Index of Refraction1.501

Table 2: Physical properties of 2-(Difluoromethoxy)-5-methylaniline

Chemical Properties

Several chemical parameters that influence the reactivity and biological behavior of the compound include:

PropertyValue
Exact Mass173.06500
PSA (Polar Surface Area)35.25000
LogP2.75980

Table 3: Chemical properties influencing reactivity and bioavailability

The presence of the difluoromethoxy group (-OCHF₂) introduces unique electronic and steric properties to the molecule. The fluorine atoms impart enhanced metabolic stability and influence the compound's lipophilicity, which can be particularly valuable in pharmaceutical applications . The primary amine group (-NH₂) contributes to the compound's reactivity, making it suitable for various chemical transformations including nucleophilic substitutions.

Structural Derivatives

Hydrochloride Salt

The hydrochloride salt of 2-(Difluoromethoxy)-5-methylaniline is also commercially available and has distinct properties:

ParameterValue
CAS Number1431962-90-1
Molecular FormulaC₈H₁₀ClF₂NO
Molecular Weight209.62 g/mol
SMILESCC1=CC(=C(C=C1)OC(F)F)N.Cl

Table 4: Properties of 2-(Difluoromethoxy)-5-methylaniline hydrochloride

The hydrochloride salt typically exists as a light grey powder and may offer advantages in terms of stability, solubility, or handling in certain applications .

Applications and Uses

Pharmaceutical Applications

The structure of 2-(Difluoromethoxy)-5-methylaniline suggests potential applications in medicinal chemistry and drug development. Compounds with difluoromethoxy substituents often exhibit:

  • Enhanced metabolic stability compared to non-fluorinated analogs

  • Improved lipophilicity affecting membrane permeability

  • Modified hydrogen-bonding capabilities influencing target interactions

These properties make the compound valuable as an intermediate in the synthesis of more complex pharmaceutically active molecules.

Synthetic Chemistry

As a versatile building block, 2-(Difluoromethoxy)-5-methylaniline can participate in numerous reactions typical of aromatic amines:

  • Diazotization reactions to form diazonium salts

  • Coupling reactions to form more complex structures

  • Acylation or alkylation of the amine group

  • Further functionalization of the aromatic ring

The presence of both nucleophilic (amine) and electron-withdrawing (difluoromethoxy) groups creates an interesting reactivity profile that can be exploited in organic synthesis.

Agrochemical Research

Fluorinated aromatic compounds are commonly used in agrochemical research due to their enhanced stability and bioactivity. 2-(Difluoromethoxy)-5-methylaniline may serve as an intermediate in the synthesis of pesticides, herbicides, or plant growth regulators .

AspectClassification
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H312: Harmful in contact with skin
H315: Causes skin irritation
H319: Causes serious eye irritation
H332: Harmful if inhaled
H335: May cause respiratory irritation

Table 5: GHS hazard classification

SupplierPackage SizePrice Range (approximate)
Cymit Quimica100 mg€57.00
Cymit Quimica1 g€112.00 to €166.00
Cymit Quimica5 g€237.00
Cymit Quimica250 g€7,150.00

Table 6: Example pricing from one supplier (Cymit Quimica)

Prices may vary based on quantity, purity, supplier, and geographic location.

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